molecular formula C14H14N4O3 B4708213 3,4,8-trimethyl-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one

3,4,8-trimethyl-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one

Cat. No.: B4708213
M. Wt: 286.29 g/mol
InChI Key: GFQRPCRCWGTXAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4,8-Trimethyl-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one is a synthetic coumarin derivative characterized by a tetrazole-containing methoxy substituent at position 7 and methyl groups at positions 3, 4, and 8 of the coumarin core.

Properties

IUPAC Name

3,4,8-trimethyl-7-(2H-tetrazol-5-ylmethoxy)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O3/c1-7-8(2)14(19)21-13-9(3)11(5-4-10(7)13)20-6-12-15-17-18-16-12/h4-5H,6H2,1-3H3,(H,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFQRPCRCWGTXAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC3=NNN=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,8-trimethyl-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,4,8-trimethyl-2H-chromen-2-one and 5-aminotetrazole.

    Formation of Intermediate: The 3,4,8-trimethyl-2H-chromen-2-one is reacted with a suitable alkylating agent to introduce the methoxy group at the 7-position, forming an intermediate compound.

    Tetrazole Introduction: The intermediate is then reacted with 5-aminotetrazole under appropriate conditions to introduce the tetrazole moiety at the 7-position, resulting in the final product.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3,4,8-trimethyl-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into dihydro derivatives or other reduced forms.

    Substitution: The tetrazole and methoxy groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Substitution reactions may involve reagents like alkyl halides, acyl chlorides, or other electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.

Scientific Research Applications

3,4,8-trimethyl-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one: has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound may be used in the development of new materials, dyes, and other industrial applications.

Mechanism of Action

The mechanism of action of 3,4,8-trimethyl-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The tetrazole moiety can act as a bioisostere for carboxylic acids, influencing enzyme activity and receptor binding. The chromen-2-one core can interact with various biological targets, leading to diverse pharmacological effects.

Comparison with Similar Compounds

3-(3-(4-Methoxyphenyl)-2-(phenylimino)-2,3-dihydrothiazol-5-yl)-2H-chromen-2-one

  • Substituents: Thiazole ring fused with coumarin at position 3, methoxyphenyl, and phenylimino groups.
  • Key Properties :
    • IR peaks at 1717 cm⁻¹ (C=O) and 1603 cm⁻¹ (C=N) indicate strong electronic conjugation .
    • Higher yield (72%) compared to other coumarin derivatives, attributed to optimized synthetic conditions .

3-(4-Phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)-2H-chromen-2-one

  • Substituents : Triazole-thione group at position 3.
  • Key Properties: Demonstrated acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition, with IC₅₀ values comparable to reference drugs like donepezil .

3-(2-Aminooxazol-5-yl)-2H-chromen-2-one Derivatives

  • Substituents: Aminooxazole group at position 3.
  • Key Properties: Synthesized via condensation with substituted aldehydes, yielding Schiff base derivatives with varied aromatic substituents . The aminooxazole moiety may improve solubility and bioavailability compared to bulkier heterocycles like tetrazole .

Diaplasinin (1-Benzyl-3-pentyl-2-[6-(1H-tetrazol-5-ylmethoxy)naphthalen-2-yl]-1H-indole)

  • Substituents : Tetrazolylmethoxy group on a naphthalene-indole scaffold.
  • Key Properties: Used in fibrinolytic impairment therapy, highlighting the tetrazole’s role in enhancing binding affinity to serine proteases . The naphthalene core provides planar rigidity, contrasting with the coumarin scaffold’s fused benzopyrone system .

Biological Activity

3,4,8-Trimethyl-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Synthesis

The compound is synthesized through a multi-step process involving the formation of the chromenone structure followed by the introduction of the tetrazole moiety. The synthetic route typically includes:

  • Formation of Chromenone : The initial step involves the condensation of appropriate aldehydes and ketones to form the chromenone backbone.
  • Tetrazole Substitution : The introduction of the tetrazole group is achieved through cyclization reactions involving hydrazine derivatives or other nitrogen-rich compounds.

Biological Activity

The biological activity of this compound has been investigated in several studies, revealing its potential as an anticancer and antimicrobial agent.

Anticancer Activity

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance:

  • Cell Lines Tested : HeLa (cervical cancer) and MCF-7 (breast cancer) cells showed notable sensitivity to treatment with this compound.
  • Mechanism of Action : The compound induces apoptosis in cancer cells, characterized by mitochondrial depolarization and activation of caspase pathways, particularly caspase-3 and PARP cleavage. Flow cytometry analysis demonstrated cell cycle arrest in the G2/M phase, suggesting that it disrupts normal cell division processes .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity:

  • Inhibition against Pathogens : It has demonstrated inhibitory effects against various bacterial strains, with minimum inhibitory concentrations (MICs) ranging from 12.5 to 50 µg/mL for certain pathogens like Staphylococcus aureus .

Data Summary

Biological ActivityCell Line/PathogenObserved EffectMIC (µg/mL)
AntiproliferativeHeLaApoptosisN/A
AntiproliferativeMCF-7G2/M ArrestN/A
AntimicrobialStaphylococcus aureusInhibition16 - 128
AntimicrobialEnterococcus faecalisInhibition12.5 - 50

Case Studies

  • Study on Apoptotic Mechanisms : A study focused on the apoptotic pathways activated by the compound revealed that treatment led to increased levels of reactive oxygen species (ROS), which are critical in mediating apoptosis in cancer cells .
  • Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties against a range of bacteria and found that modifications in the molecular structure significantly influenced the efficacy. For example, compounds with specific substituents showed improved activity against resistant strains .

Q & A

Q. Key Variables to Monitor :

  • Reaction temperature and time (e.g., ice-cooled vs. reflux conditions).
  • Solvent polarity (THF vs. PEG-400) to optimize solubility and reaction kinetics .

Advanced: How can researchers resolve discrepancies in biological activity data between structurally similar chromen-2-one tetrazole derivatives?

Answer:
Discrepancies may arise from variations in:

  • Purity and Crystallinity : Validate compound purity via HPLC (>95%) and crystallinity via X-ray diffraction (SHELX refinement ).
  • Assay Conditions : Standardize bioactivity assays (e.g., antimicrobial MIC tests) using reference strains and controlled solvent systems (e.g., DMSO concentration ≤1%) .
  • Structural Isomerism : Use 2D NMR (¹H-¹³C HSQC) to confirm regiochemistry of substituents, particularly for tetrazole-OCH₃ positioning .

Q. Example Data Contradiction Analysis :

VariableDerivative A (High Activity)Derivative B (Low Activity)
Purity (%)99.287.5
CrystallinitySingle crystal (CCDC)Amorphous
Tetrazole Orientation1H-tautomer (X-ray)2H-tautomer (IR)

Basic: What spectroscopic techniques are most reliable for characterizing this compound?

Answer:

  • IR Spectroscopy : Identify tetrazole C=N stretches (1,450–1,550 cm⁻¹) and methoxy C-O vibrations (1,250–1,300 cm⁻¹) .
  • ¹H/¹³C NMR : Assign aromatic protons (δ 6.8–7.5 ppm for chromen-2-one) and methyl groups (δ 2.1–2.5 ppm for 3,4,8-trimethyl substituents) .
  • X-Ray Crystallography : Resolve tautomeric forms (1H vs. 2H-tetrazole) and confirm methoxy-tetrazole linkage geometry using SHELXL refinement .

Q. Example Docking Results :

Target ProteinBinding Affinity (kcal/mol)Key Interactions
CYP3A4-8.9Tetrazole-N4…Arg105
Topoisomerase II-7.2Chromen-2-one C=O…Lys98

Basic: What are the challenges in optimizing reaction yields for multi-step syntheses of this compound?

Answer:

  • Intermediate Stability : Protect reactive groups (e.g., tetrazole NH) with Boc during chromen-2-one core formation to prevent side reactions .
  • Catalyst Efficiency : Compare homogeneous (AlCl₃) vs. heterogeneous (Bleaching Earth Clay) catalysts for regioselectivity in methoxy-tetrazole coupling .
  • Workup Procedures : Use ice-water quenching to precipitate products and minimize hydrolysis of acid-sensitive groups .

Q. Yield Optimization Table :

StepCatalystSolventYield (%)
Tetrazole CyclizationAlCl₃THF78
Methoxy CouplingBleaching ClayPEG-40092
Final Crystallization-Acetic Acid85

Advanced: How do structural modifications (e.g., methyl vs. halogen substituents) impact the compound’s bioactivity?

Answer:

  • Methyl Groups : Enhance lipophilicity (LogP +0.3 per methyl), improving membrane permeability but reducing solubility .
  • Halogen Substitution : Introduce at C3/C4 to increase electrophilicity, enhancing covalent binding to cysteine residues in target enzymes .
  • Tetrazole vs. Carboxylate : Tetrazole improves metabolic stability (resistance to esterases) but may reduce binding affinity due to steric bulk .

Q. Bioactivity Comparison :

DerivativeMIC (μg/mL, S. aureus)LogP
3,4,8-Trimethyl12.52.45
3-Cl,4-F6.22.85
Tetrazole → COOH>501.90

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4,8-trimethyl-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one
Reactant of Route 2
Reactant of Route 2
3,4,8-trimethyl-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.